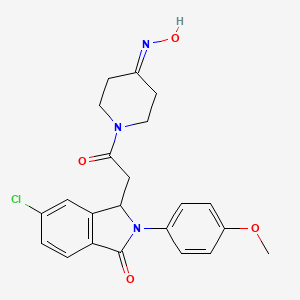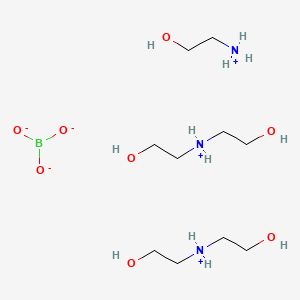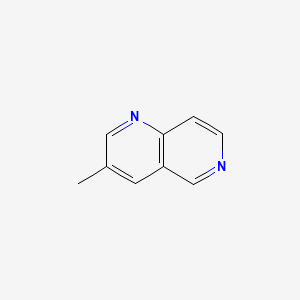
N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine): is a chemical compound with the molecular formula C20H40N4O2Sn It is known for its unique structure, which includes a stannylene (tin-containing) core linked to two N-nitrosocyclohexylamine groups through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) typically involves the reaction of dibutyltin oxide with N-nitrosocyclohexylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The general steps are as follows:
Preparation of N-nitrosocyclohexylamine: This is synthesized by reacting cyclohexylamine with nitrous acid.
Reaction with Dibutyltin Oxide: The N-nitrosocyclohexylamine is then reacted with dibutyltin oxide in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The stannylene core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can react with the stannylene core under mild conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted stannylene derivatives.
Applications De Recherche Scientifique
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialized materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) involves its interaction with molecular targets such as enzymes and receptors. The stannylene core can coordinate with metal ions, affecting enzymatic activity. The nitroso groups can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, metal ion homeostasis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibutyltin oxide: A precursor in the synthesis of N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine).
N-nitrosocyclohexylamine: A key reactant in the synthesis.
Dibutyltin dilaurate: Another organotin compound with different applications.
Uniqueness
N,N’-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) is unique due to its dual functionality, combining the properties of organotin compounds and nitrosoamines. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
93841-42-0 |
|---|---|
Formule moléculaire |
C20H40N4O4Sn |
Poids moléculaire |
519.3 g/mol |
Nom IUPAC |
N-cyclohexyl-N-[dibutyl-[cyclohexyl(nitroso)amino]oxystannyl]oxynitrous amide |
InChI |
InChI=1S/2C6H11N2O2.2C4H9.Sn/c2*9-7-8(10)6-4-2-1-3-5-6;2*1-3-4-2;/h2*6H,1-5H2;2*1,3-4H2,2H3;/q2*-1;;;+2 |
Clé InChI |
OTCGVIBGKLIRHW-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(ON(C1CCCCC1)N=O)ON(C2CCCCC2)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


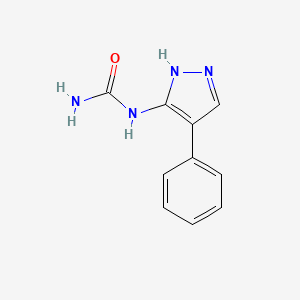
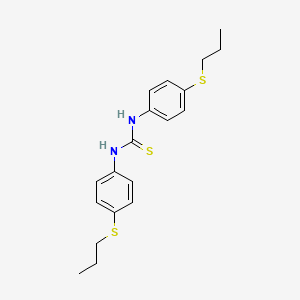

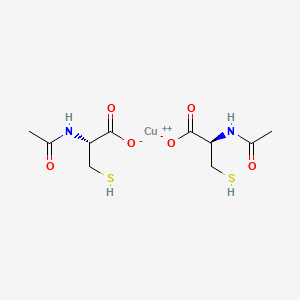




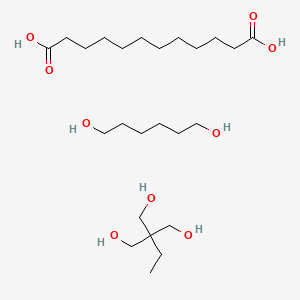
![Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12692684.png)
